2-Amino-4,5-dibromo-3-hydroxybenzoic acid
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Overview
Description
2-Amino-4,5-dibromo-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H5Br2NO3 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxyl, and dibromo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dibromo-3-hydroxybenzoic acid typically involves the bromination of 2-Amino-3-hydroxybenzoic acid. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4 and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dibromo-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-Amino-4,5-dibromo-3-oxobenzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4,5-dibromo-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dibromo-3-hydroxybenzoic acid is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of bromine atoms may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dimethoxybenzoic acid: Similar structure but with methoxy groups instead of bromine atoms.
2-Amino-5-hydroxybenzoic acid: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
3,5-Dibromo-4-hydroxybenzoic acid: Similar bromination pattern but lacks the amino group.
Uniqueness
2-Amino-4,5-dibromo-3-hydroxybenzoic acid is unique due to the presence of both amino and dibromo substituents, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H5Br2NO3 |
---|---|
Molecular Weight |
310.93 g/mol |
IUPAC Name |
2-amino-4,5-dibromo-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H5Br2NO3/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,11H,10H2,(H,12,13) |
InChI Key |
UZKDRNRTCYDIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)O)N)C(=O)O |
Origin of Product |
United States |
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